molecular formula C23H16ClFN4OS B10755122 N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine

N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10755122
M. Wt: 450.9 g/mol
InChI Key: WVBOSBMDZYIKPK-UHFFFAOYSA-N
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Description

GW693881A is a dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. It belongs to the thienopyrimidine class of compounds. This compound has been identified as a stabilizing agent for the pseudokinase Tribbles 2, which is associated with cancer cell survival and drug resistance .

Preparation Methods

The synthetic route for GW693881A involves the formation of the thienopyrimidine core structure. The preparation typically includes the following steps:

Chemical Reactions Analysis

GW693881A undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

GW693881A has several scientific research applications:

Mechanism of Action

GW693881A exerts its effects by inhibiting the kinase activity of epidermal growth factor receptor and human epidermal growth factor receptor 2. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the active site of these receptors, preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

GW693881A is unique due to its dual inhibitory activity against both epidermal growth factor receptor and human epidermal growth factor receptor 2. Similar compounds include:

GW693881A’s unique thienopyrimidine structure and its specific binding properties make it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C23H16ClFN4OS

Molecular Weight

450.9 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C23H16ClFN4OS/c24-17-10-16(6-7-20(17)30-12-14-3-1-4-15(25)9-14)29-23-22-19(27-13-28-23)11-21(31-22)18-5-2-8-26-18/h1-11,13,26H,12H2,(H,27,28,29)

InChI Key

WVBOSBMDZYIKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3SC(=C4)C5=CC=CN5)Cl

Origin of Product

United States

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